6-Deoxy-l-allose

Description

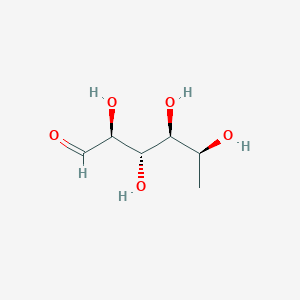

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m0/s1 |

InChI Key |

PNNNRSAQSRJVSB-BGPJRJDNSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Identification in Specific Microorganisms

The direct identification of 6-Deoxy-l-allose in its L-form within microorganisms is not widely documented. However, the biosynthetic machinery for producing structurally related 6-deoxysugars is well-established in bacteria, suggesting the potential for its presence or the presence of its isomers. The D-enantiomer, 6-Deoxy-d-allose (B12339117), has been identified as a key intermediate in the biosynthesis of certain antibiotics. Specifically, dTDP-6-deoxy-d-allose is a precursor in the mycinose (B1239270) biosynthetic pathway for macrolide antibiotics produced by some species of Streptomyces. oup.comresearchgate.net This finding underscores the capability of microorganisms to synthesize the 6-deoxy-allose structure, albeit in its D-form.

Association with Bacterial Cell Wall Components

While direct evidence for this compound in bacterial cell walls is scarce, the presence of its epimers, 6-deoxy-L-altrose and 6-deoxy-L-talose, in the lipopolysaccharides (LPS) of certain Gram-negative bacteria is well-documented. oup.com Lipopolysaccharides are major components of the outer membrane of these bacteria and play a crucial role in their interaction with the environment and host organisms. oup.com

For instance, 6-deoxy-L-altrose has been identified in the lipopolysaccharide of Yersinia enterocolitica. nih.govgoogle.com Another closely related L-form deoxysugar, 6-deoxy-L-talose, is a constituent of the serotype c-specific polysaccharide antigen of the bacterium Actinobacillus actinomycetemcomitans. google.comnih.gov The occurrence of these L-isomers in the cell wall components of pathogenic bacteria highlights the importance of rare deoxysugars in defining the antigenicity and serological specificity of these microorganisms. The biosynthetic pathways for these sugars often involve common intermediates, suggesting that the pathway for this compound could exist in some bacterial species, even if it has not yet been widely identified.

Presence in Other Natural Sources

The most definitive identification of this compound in nature comes from the plant kingdom. It has been isolated as a component of a complex glycoside with significant biological activity. Specifically, this compound is a constituent of Datiscoside C, a potent anticancer agent isolated from the plant Datisca glomerata. google.com This discovery not only confirms the natural occurrence of this compound but also links it to a compound with potential therapeutic applications.

Contextualization within Natural Deoxysugar Abundance

Deoxysugars are an important class of carbohydrates that are widespread in nature, particularly in bacteria, where they are found in lipopolysaccharides, extracellular polysaccharides, and as components of antibiotics. oup.comtandfonline.com The most common of these are L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose), which are found in abundance in the cell walls of bacteria and in various plant and algal polysaccharides. tandfonline.comnih.gov

In contrast, this compound is classified as a rare sugar. tandfonline.com Its limited known distribution to specific plant glycosides and the biosynthetic pathways of certain microbial secondary metabolites places it among the less common monosaccharides found in nature. The study of the biosynthesis of more abundant deoxysugars, such as L-rhamnose from dTDP-D-glucose, provides a framework for understanding how rarer sugars like this compound might be synthesized in organisms where they are found. nih.gov The enzymatic pathways responsible for these transformations, involving epimerases and reductases, are capable of producing a wide variety of deoxysugar structures from common precursors. nih.gov

The following table provides a summary of the natural sources of this compound and its related isomers.

| Compound | Natural Source | Type of Source |

| This compound | Datisca glomerata (as part of Datiscoside C) google.com | Plant |

| 6-Deoxy-d-allose | Streptomyces sp. (as dTDP-6-deoxy-d-allose, a biosynthetic intermediate) oup.comresearchgate.net | Bacterium |

| 6-Deoxy-l-altrose | Yersinia enterocolitica (in lipopolysaccharide) nih.govgoogle.com | Bacterium |

| 6-Deoxy-l-talose | Actinobacillus actinomycetemcomitans (in serotype c-specific polysaccharide) google.comnih.gov | Bacterium |

Biosynthesis and Enzymatic Pathways of 6 Deoxy L Allose

Primary Precursor Molecules and Activation Mechanisms

The journey to 6-deoxy-L-allose begins with fundamental precursor molecules that are activated to facilitate subsequent enzymatic transformations. This activation is a critical step that prepares the sugar for the complex series of reactions to follow.

Role of Nucleotidyl Activation (e.g., dTDP-Sugars)

A pivotal mechanism in the biosynthesis of many deoxysugars, including this compound, is nucleotidyl activation. This process involves the attachment of a nucleoside diphosphate (B83284), most commonly thymidine (B127349) diphosphate (TDP), to a sugar molecule. The resulting activated sugar, such as dTDP-D-glucose, is a high-energy intermediate, primed for the subsequent enzymatic modifications. nih.govoup.com

The initial step in the proposed pathway for dTDP-6-deoxy-D-allose biosynthesis is the activation of glucose-1-phosphate to form dTDP-D-glucose. oup.com This reaction is catalyzed by the enzyme dTDP-D-glucose synthase. oup.com The formation of this dTDP-sugar is essential as it serves as the substrate for the subsequent enzymes in the pathway. nih.gov

Key Enzymatic Steps and Catalytic Modules

The conversion of the activated precursor into this compound is orchestrated by a series of specialized enzymes. Each enzyme performs a specific catalytic function, from dehydration and epimerization to reduction and isomerization, ensuring the precise stereochemical outcome of the final product.

Sugar Nucleotide Dehydratases (e.g., dTDP-D-glucose 4,6-dehydratase)

The first committed step in the biosynthesis of 6-deoxysugars is typically catalyzed by a sugar nucleotide dehydratase. ebi.ac.uk In the pathway leading to 6-deoxy-allose, dTDP-D-glucose 4,6-dehydratase plays a crucial role. This enzyme converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. researchgate.netjmb.or.kr This reaction is a fascinating oxidation-reduction process that requires NAD+ as a coenzyme and results in the removal of a water molecule from the sugar. researchgate.netjmb.or.kruniprot.org The product, dTDP-4-keto-6-deoxy-D-glucose, is a key intermediate that stands at a branching point for the synthesis of numerous deoxysugars. nih.govjmb.or.kr

Epimerases in Stereochemical Inversion (e.g., D-tagatose 3-epimerase)

Epimerases are critical for altering the stereochemistry at specific carbon centers of the sugar molecule. In the context of allose synthesis, enzymes like D-tagatose 3-epimerase (DTEase) are significant. frontiersin.orgresearchgate.net While not directly in the L-allose pathway from a dTDP precursor, DTEases demonstrate the principle of C-3 epimerization, converting D-fructose to D-allulose. frontiersin.orgnih.gov In the biosynthesis of dTDP-6-deoxy-D-allose, a 3'-epimerase, ChmJ, has been identified to convert dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxyallose. nih.govacs.org This enzymatic step is crucial for establishing the allose configuration.

Reductases in Deoxysugar Formation (e.g., dTDP-4-keto-6-deoxyglucose reductase)

The formation of the final deoxysugar requires a reduction step to convert a keto group into a hydroxyl group. dTDP-4-keto-6-deoxyglucose reductase is a key enzyme in this process. oup.comwikipedia.org Specifically, in the biosynthesis of dTDP-6-deoxy-D-allose, the enzyme GerK1, a dTDP-4-keto-6-deoxyglucose reductase, catalyzes the reduction of the 4-keto group of dTDP-4-keto-6-deoxy-D-allose. oup.comnih.gov This reaction is stereospecific, resulting in the formation of dTDP-6-deoxy-β-D-allose. oup.comnih.gov This reduction is a critical step that finalizes the structure of the deoxysugar.

Isomerases Facilitating Aldose-Ketose Conversions (e.g., L-rhamnose isomerase, L-ribose isomerase)

Isomerases play a vital role in converting between aldose and ketose forms of sugars. For instance, L-rhamnose isomerase can catalyze the conversion between D-allose and D-psicose. tandfonline.combeilstein-journals.org In an alternative enzymatic pathway for producing this compound, L-rhamnose is used as a starting material. tandfonline.comnih.govtandfonline.com This process involves a series of enzymatic conversions, including the use of L-rhamnose isomerase and D-tagatose 3-epimerase to produce 6-deoxy-L-psicose. tandfonline.comnih.govtandfonline.com Subsequently, an enzyme like L-ribose isomerase can convert 6-deoxy-L-psicose into this compound. tandfonline.comnih.gov This highlights the versatility of isomerases in generating rare sugars.

Proposed Biosynthetic Cascade Architectures

The biosynthesis of this compound can be achieved through a multi-step enzymatic cascade, primarily starting from the more common 6-deoxyhexose, L-rhamnose. This biocatalytic approach leverages a series of isomerases and epimerases to reconfigure the stereochemistry of the substrate, ultimately yielding the target molecule.

One established pathway involves a two-stage process. nih.gov The initial stage focuses on the conversion of L-rhamnose into an essential ketose intermediate, 6-deoxy-L-psicose. This is accomplished through the synergistic action of two enzymes: L-rhamnose isomerase (L-RhI) and D-tagatose 3-epimerase (DTE). nih.govtandfonline.com L-rhamnose isomerase first catalyzes the isomerization of L-rhamnose (also known as 6-deoxy-L-mannose) to L-rhamnulose (6-deoxy-L-fructose). tandfonline.com Subsequently, D-tagatose 3-epimerase acts on L-rhamnulose to produce 6-deoxy-L-psicose. tandfonline.com

In the second stage, the purified 6-deoxy-L-psicose serves as the substrate for the final conversion to this compound. nih.gov This isomerization is catalyzed by L-ribose isomerase (L-RI). tandfonline.com The reaction reaches an equilibrium, with one study reporting a final ratio of 6-deoxy-L-psicose to this compound of 40:60. nih.govtandfonline.com This enzymatic strategy has demonstrated a total production yield of 25.1% for this compound starting from L-rhamnose. nih.govtandfonline.com

The enzymes involved in this proposed cascade can be utilized in immobilized forms, which offers advantages for industrial applications, including enzyme stability and reusability. nih.gov

Table 1: Enzymes in the Proposed Biosynthetic Cascade of this compound from L-Rhamnose

| Enzyme | EC Number | Function in Pathway | Intermediate Substrate | Product |

|---|---|---|---|---|

| L-Rhamnose Isomerase (L-RhI) | 5.3.1.14 | Isomerizes L-rhamnose to its ketose form. | L-Rhamnose | L-Rhamnulose (6-Deoxy-L-fructose) |

| D-Tagatose 3-Epimerase (DTE) | 5.1.3.31 | Epimerizes the C-3 position of the ketose intermediate. | L-Rhamnulose | 6-Deoxy-L-psicose |

| L-Ribose Isomerase (L-RI) | 5.3.1.15 | Isomerizes the ketose intermediate to the final aldose product. | 6-Deoxy-L-psicose | This compound |

Comparative Analysis with Other 6-Deoxyhexose Biosynthetic Systems

The enzymatic production of this compound from L-rhamnose displays notable differences when compared to the more common biosynthetic pathways of other 6-deoxyhexoses found in bacteria, such as L-rhamnose, D-fucose, and their various derivatives.

A primary distinction lies in the nature of the precursors and intermediates. The pathway to this compound utilizes free, non-activated sugars like L-rhamnose and 6-deoxy-L-psicose as substrates. nih.govtandfonline.com In stark contrast, the biosynthesis of most bacterial 6-deoxyhexoses begins with glucose-1-phosphate and proceeds through nucleotide-activated intermediates, most commonly thymidine diphosphate (TDP) sugars. nih.gov This TDP-sugar pathway is the source for a wide diversity of deoxysugars incorporated into natural products and bacterial polysaccharides. nih.gov For example, the biosynthesis of TDP-L-rhamnose, a common component of bacterial cell walls, is a well-characterized pathway that starts from TDP-D-glucose. researchgate.netacs.org Similarly, GDP-L-fucose biosynthesis, crucial in many organisms, begins with GDP-D-mannose. oup.com

This fundamental difference in substrate activation leads to distinct enzymatic machinery. The this compound cascade relies on a sequence of isomerases and epimerases that act on the free sugar backbone. tandfonline.comgoogle.com Conversely, the canonical NDP-6-deoxyhexose pathways employ a conserved set of four enzyme types:

NDP-D-glucose synthase/pyrophosphorylase: Activates glucose-1-phosphate into an NDP-D-glucose. nih.gov

NDP-D-glucose 4,6-dehydratase: Catalyzes the deoxygenation at C-6 to form a key intermediate, NDP-4-keto-6-deoxy-D-glucose. nih.govacs.org

NDP-4-keto-6-deoxy-D-glucose 3,5-epimerase: Modifies the stereochemistry at C-3 and C-5, which is critical for determining the final L-configuration of sugars like L-rhamnose. nih.govresearchgate.net

NDP-4-keto-6-deoxyhexose 4-reductase: Reduces the C-4 keto group to a hydroxyl, establishing the final stereochemistry of the sugar. nih.govresearchgate.net

Even the biosynthesis of the D-enantiomer, TDP-6-deoxy-D-allose, an intermediate in the formation of the sugar mycinose (B1239270), follows this canonical NDP-sugar pathway architecture. nih.govoup.com It starts with TDP-D-glucose and involves a 4,6-dehydratase, a C-3 epimerase, and a final C-4 ketoreduction step to yield the activated allose derivative. nih.gov

Table 2: Comparative Overview of 6-Deoxyhexose Biosynthetic Pathways

| Feature | This compound Pathway (from L-Rhamnose) | Canonical NDP-6-Deoxyhexose Pathway (e.g., TDP-L-Rhamnose) |

|---|---|---|

| Starting Substrate | L-Rhamnose (free sugar) | Glucose-1-Phosphate |

| Key Intermediates | Free ketose sugars (e.g., 6-Deoxy-L-psicose) | Nucleotide-activated sugars (e.g., TDP-D-glucose, TDP-4-keto-6-deoxy-D-glucose) |

| Enzyme Classes | Isomerases, Epimerases | Synthases, Dehydratases, Epimerases, Reductases |

| Activation | No nucleotide activation required | Requires activation by a nucleoside triphosphate (e.g., dTTP) |

Synthetic Methodologies for 6 Deoxy L Allose and Analogues

Enzymatic Production Strategies

Biocatalysis offers a powerful route to 6-deoxy-L-allose, leveraging the high specificity of enzymes to achieve desired transformations under mild reaction conditions. These strategies often employ recombinant microorganisms and multi-enzyme systems to construct novel metabolic pathways.

The primary enzymatic route to this compound involves the isomerization of its ketose precursor, 6-deoxy-L-psicose. tandfonline.comnih.gov This direct conversion is effectively catalyzed by L-ribose isomerase (L-RI). tandfonline.comnih.gov

The precursor, 6-deoxy-L-psicose, is not commercially abundant but can be generated from L-rhamnose (6-deoxy-L-mannose), a readily available deoxy sugar found in plant glycosides and bacterial cell walls. nih.govnih.gov The production of 6-deoxy-L-psicose from L-rhamnose is itself a two-step enzymatic process, typically involving L-rhamnose isomerase (L-RhI) to convert L-rhamnose to L-rhamnulose, followed by D-tagatose 3-epimerase (DTE) which epimerizes L-rhamnulose to 6-deoxy-L-psicose. tandfonline.comresearchgate.netnih.gov Once purified, 6-deoxy-L-psicose can be efficiently isomerized to this compound. tandfonline.com

A study successfully demonstrated the production of this compound from purified 6-deoxy-L-psicose using L-ribose isomerase from Acinetobacter calcoaceticus (AcLRI). tandfonline.com This bioconversion highlights a key final step in a multi-enzyme pathway starting from L-rhamnose.

A notable cascade for producing this compound combines three distinct enzymatic activities:

Isomerization: L-rhamnose is first isomerized to L-rhamnulose, catalyzed by L-rhamnose isomerase (PsLRhI from Pseudomonas stutzeri). tandfonline.comcore.ac.uk

Epimerization: L-rhamnulose is then epimerized to 6-deoxy-L-psicose by D-tagatose 3-epimerase (PcDTE from Pseudomonas cichorii). tandfonline.comcore.ac.uk

Final Isomerization: In the final step, 6-deoxy-L-psicose is converted to this compound by L-ribose isomerase (AcLRI from Acinetobacter calcoaceticus). tandfonline.comnih.gov

Using this multi-enzyme system, a total production yield of 25.1% for this compound from L-rhamnose has been reported. tandfonline.comnih.govresearchgate.net In a different strategy designed to maximize the yield of the intermediate, researchers coupled the isomerization and epimerization steps with a selective phosphorylation reaction using a fructose (B13574) kinase. This system effectively "pulled" the reaction toward the intermediate by converting it into 6-deoxy-L-psicose 1-phosphate, which could then be isolated and dephosphorylated, achieving a high yield of 81% for 6-deoxy-L-psicose from L-rhamnose. nih.gov

| Starting Substrate | Enzyme(s) | Intermediate(s) | Final Product | Overall Yield from L-rhamnose |

|---|---|---|---|---|

| L-rhamnose | L-rhamnose Isomerase (PsLRhI), D-tagatose 3-epimerase (PcDTE), L-ribose Isomerase (AcLRI) | L-rhamnulose, 6-deoxy-L-psicose | This compound | 25.1% tandfonline.comnih.govresearchgate.net |

The practical application of enzymatic synthesis relies heavily on the stability and reusability of the biocatalysts. Immobilized enzymes and recombinant whole-cell systems are key technologies in this regard. tandfonline.comnih.govbiosynth.com In the production of this compound, biocatalysts have been utilized as either partially purified immobilized enzymes (IE) or as toluene-treated recombinant Escherichia coli cells (TT). tandfonline.comnih.govtandfonline.com

The toluene (B28343) treatment permeabilizes the cell membrane, allowing substrates and products to freely diffuse while keeping the enzymes contained within the cell, creating an effective "immobilized microbe" system. tandfonline.com The genes for the necessary enzymes, such as L-rhamnose isomerase, D-tagatose 3-epimerase, and L-ribose isomerase, are cloned from various microbial sources and expressed at high levels in a host like E. coli. tandfonline.comcore.ac.uk This recombinant approach avoids the need to cultivate the original, sometimes difficult-to-grow, source organisms and facilitates enzyme purification and immobilization. google.com The use of these immobilized and recombinant systems is crucial for developing cost-effective and scalable bioprocesses for rare sugar production. nih.govcore.ac.uk

Enzymatic isomerizations and epimerizations are typically reversible reactions that proceed until a thermodynamic equilibrium is reached. tandfonline.com Understanding the kinetic parameters and equilibrium ratios is essential for optimizing product yield.

In the synthesis of this compound, the final isomerization step from 6-deoxy-L-psicose, catalyzed by L-ribose isomerase (TT-AcLRI), reaches an equilibrium ratio of 40:60 between the substrate and the product, respectively. tandfonline.comnih.govresearchgate.net This equilibrium, which favors the desired aldose product, was achieved after 72 hours at 30°C and a pH of 9.0. tandfonline.com This is a noteworthy thermodynamic property, as enzymatic isomerizations involving common monosaccharides often favor the ketose form. tandfonline.com

The kinetic properties of the initial enzyme in the cascade, L-rhamnose isomerase, have also been studied. The enzyme from Escherichia coli catalyzes the interconversion of L-rhamnose and L-rhamnulose. uniprot.org A thermostable variant from Bacillus halodurans showed an optimal temperature of 70°C, making it a candidate for industrial applications. researchgate.net

| Reaction | Enzyme | Equilibrium Ratio (Substrate:Product) | Reference |

|---|---|---|---|

| 6-deoxy-L-psicose ⇌ this compound | L-ribose isomerase (TT-AcLRI) | 40:60 | tandfonline.comnih.govresearchgate.net |

| 6-deoxy-L-psicose ⇌ 6-deoxy-L-altrose | L-arabinose isomerase (TT-EaLAI) | 60:40 | tandfonline.comnih.gov |

| L-rhamnulose ⇌ 6-deoxy-L-glucose | D-arabinose isomerase (TT-BpDAI) | 27:73 | tandfonline.comnih.gov |

Application of Immobilized Enzymes and Recombinant Microbial Systems[2],[4],[3],

Chemical Synthesis Approaches

Chemical synthesis provides an alternative and complementary platform to enzymatic methods, offering versatility in producing not only this compound but also a wide range of its analogues and derivatives. These methods often start from more abundant and inexpensive carbohydrate building blocks.

A primary strategy in chemical synthesis is the stereoselective transformation of common monosaccharides. rsc.org This involves a series of protection, modification, and deprotection steps to alter the stereochemistry at specific carbon atoms. L-rhamnose and L-fucose are common starting scaffolds for synthesizing other 6-deoxy-L-hexoses. researchgate.net

One powerful method involves the regioselective protection of hydroxyl groups, leaving a specific alcohol free for chemical modification. google.com This free hydroxyl can be converted into a good leaving group, such as a triflate, which is then displaced via an SN2 reaction to invert the stereocenter. google.com By strategically performing inversions at different positions (C2, C3, C4) of a protected L-rhamnose derivative, a variety of 6-deoxy-L-hexose isomers, including this compound, can be synthesized. google.com

Other established chemical methods for epimerization include the Mitsunobu reaction, which can be used to invert the stereochemistry of secondary alcohols, and oxidation-reduction sequences. researchgate.netresearchgate.net For example, the synthesis of all eight 6-deoxy-L-hexoses has been accomplished from L-rhamnose or L-fucose using stereoselective reductions of intermediate 4-oxopyranosides or Mitsunobu inversions. researchgate.net Similarly, L-altrose, an analogue of this compound, has been synthesized from the more common D-galactose by targeting the C5 position for epimerization via a Mitsunobu reaction. researchgate.net These approaches demonstrate the power of using readily available D-sugars as scaffolds to access the L-series through targeted stereochemical inversions. researchgate.netnih.gov

Regio- and Stereoselective Nucleophilic Displacements of Triflates

A prominent strategy for the synthesis of 6-deoxy-L-hexoses, including this compound, involves the transformation of readily available monosaccharides like L-rhamnose through the regio- and stereoselective nucleophilic displacement of triflate groups. google.comacs.org This method relies on the strategic protection of hydroxyl groups, followed by triflation of the desired hydroxyl group to create a good leaving group, and subsequent S_N2 displacement to invert the stereochemistry at that center.

The synthesis of various 6-deoxy-L-hexoses can be achieved from a common starting material, L-rhamnoside. google.com The specific isomer produced depends on which hydroxyl groups are protected and which are left free for triflation and subsequent inversion. google.com For instance, the synthesis of a 6-deoxy-L-gulose derivative requires inversion at the C2, C3, and C4 positions of L-rhamnose. google.com This was accomplished by converting a L-rhamnosyl-2,4-diol into a 2,4-bis-triflate, which then underwent treatment with tetrabutylammonium (B224687) nitrite (B80452) (TBANO2) and ethylenediamine (B42938) (EDA) to yield a 3,4-epoxy alcohol. Subsequent treatment with scandium(III) triflate in acetic acid furnished the 6-deoxy-L-gulose derivative. google.com

The Lattrell-Dax method, which utilizes a nitrite ion for the displacement of a triflate, is a particularly efficient way to achieve inversion of a hydroxyl configuration under mild conditions. diva-portal.org The success of this S_N2 reaction can be influenced by neighboring group participation. For example, an equatorial ester group in the vicinity can promote the formation of the inversion product in good yields. diva-portal.org However, challenges can arise, as seen in the attempted synthesis of a 3-deoxy-3-fluoro-L-fucose derivative, where the displacement of a triflate at the C3 position of a this compound intermediate primarily led to an elimination product. soton.ac.uk This highlights the stereoelectronic factors that can complicate these displacement reactions. soton.ac.uk

The choice of nucleophile and reaction conditions is critical for achieving the desired stereochemical outcome. Tetrabutylammonium nitrite is a common reagent used for these inversions. google.com The synthesis of all eight stereoisomeric 6-deoxy-L-hexoses as thioglycoside donors has been reported starting from L-rhamnose or L-fucose, employing various epimerization methods including triflate displacements. researchgate.net

| Starting Material | Key Reagents | Target Compound | Reference |

| L-Rhamnoside | Triflic anhydride, Pyridine, Tetrabutylammonium nitrite | Isomeric 6-deoxy-L-sugars | google.com |

| L-Rhamnosyl-2,4-diol | Triflic anhydride, TBANO2, EDA, Sc(OTf)3, AcOH | 6-deoxy-L-guloside derivative | google.com |

| L-Rhamnose / L-Fucose | Various epimerization reagents | All eight 6-deoxy-L-hexose thioglycosides | researchgate.net |

Novel Synthetic Routes via C-H Activation

In recent years, C-H activation has emerged as a powerful tool in carbohydrate chemistry, offering more direct and efficient synthetic pathways. researchgate.netrhhz.net This strategy can be used to synthesize L-sugars from the corresponding 6-deoxy-L-sugars. researchgate.net For example, an iridium-catalyzed C-H activation of a 6-deoxy derivative has been utilized in a short synthesis of L-talopyranosyl thioglycoside, which is a valuable building block for oligosaccharides. researchgate.net

Another innovative approach involves the photodecarboxylation–alkylation of conformationally locked monosaccharides. acs.org This method allows for the inversion of stereochemistry at the C5 position, providing a route to L-sugars from their more abundant D-counterparts. acs.org Specifically, this has been applied to the synthesis of methyl L-guloside from methyl D-mannoside. acs.org While not directly a synthesis of this compound, this C-H activation-related strategy showcases a modern approach to accessing rare L-sugars. acs.org

The development of these novel synthetic routes, including C-H activation and photodecarboxylation, provides alternatives to more traditional, often lengthy, epimerization protocols for the synthesis of L-sugar derivatives. acs.org These methods are highly desirable as they can potentially shorten synthetic sequences and provide access to functionalized glycosyl donors ready for use in oligosaccharide synthesis. researchgate.net

| Precursor | Key Methodology | Product | Reference |

| 6-Deoxy derivative | Iridium-catalyzed C-H activation | L-Talopyranosyl thioglycoside | researchgate.net |

| Methyl D-mannoside | Photodecarboxylation–alkylation | Methyl L-guloside | acs.org |

Role of 6 Deoxy L Allose in Complex Glycan Structures and Biological Systems

Integration into Bacterial Lipopolysaccharides (LPS)

Current scientific literature does not identify 6-Deoxy-l-allose as a natural constituent of bacterial lipopolysaccharides (LPS). google.com Deoxy sugars are indeed critical components of the O-antigen portion of LPS in many Gram-negative bacteria, but these are typically other isomers. oup.com For instance, 6-Deoxy-l-altrose is found in the LPS of Yersinia enterocolitica, and 6-Deoxy-l-talose is a component of the O-antigen in Actinobacillus actinomycetemcomitans and certain Escherichia coli serotypes. google.comtandfonline.comnih.govdntb.gov.ua The absence of a hydroxyl group at the C6 position, a hallmark of 6-deoxysugars, is crucial for the biological functions of these molecules. nih.gov

Contribution to Outer Membrane Architecture

Table 1: Occurrence of Selected 6-Deoxy-L-Sugars in Bacterial LPS

| Sugar | Bacterium | Reference |

|---|---|---|

| 6-Deoxy-L-altrose | Yersinia enterocolitica | nih.gov |

| 6-Deoxy-L-talose | Actinobacillus actinomycetemcomitans (serotype c) | google.com |

| 6-Deoxy-L-talose | Escherichia coli (O45, O66 antigens) | dntb.gov.ua |

| L-Rhamnose (6-Deoxy-L-mannose) | Ubiquitous in various bacterial glycans | google.comnih.gov |

| L-Fucose (6-Deoxy-L-galactose) | Constituent of many important glycans | google.com |

Impact on Microbial Physiology and Virulence Mechanisms

As this compound is primarily a synthetic sugar, its natural role in microbial physiology and virulence is not established. However, the broader class of 6-deoxysugars, which are integral to bacterial cell surfaces, profoundly impacts these processes. nih.govresearchgate.net The unique sugar compositions on bacterial surfaces, including the presence of rare 6-deoxysugars, are critical for survival and pathogenicity. nih.govacs.org

Modulation of Bacterial Adhesion to Host Cells

Bacterial adhesion to host cells is a crucial first step in colonization and infection, often mediated by the interaction between bacterial surface glycans and host cell receptors. nih.gov The specific sugars on the bacterial surface, such as those in LPS and other exopolysaccharides, can act as ligands for host lectins (carbohydrate-binding proteins). nih.gov While no studies directly link this compound to bacterial adhesion, research on other deoxysugars demonstrates their importance. For example, L-fucose has been implicated in the adherence of Campylobacter species to epithelial cells. nih.gov The structural variations among deoxysugars create a diverse array of potential binding epitopes, allowing pathogens to target specific host tissues. Synthetic surfaces and molecules are often used in research to probe these adhesion mechanisms. nih.govfrontiersin.org

Influence on Bacterial Growth and Survival in Diverse Environments

The glycan shield, which includes 6-deoxysugars, is vital for bacterial survival. It protects the bacterium from environmental stresses, including desiccation, bacteriophage attack, and the host immune system. nih.govacs.org The O-antigen of LPS, for example, can prevent the complement system from reaching and lysing the bacterial membrane. nih.gov Although direct evidence for this compound is lacking, studies on related synthetic sugars provide insights. For instance, the D-isomer, 6-Deoxy-d-allose (B12339117), a structural derivative of D-allose, was found to be unable to confer disease resistance in rice plants, a function observed with D-allose, suggesting that specific structural features are critical for biological activity. researchgate.net The influence of various sugars on bacterial growth can be complex, with high concentrations being inhibitory while low concentrations may be utilized as substrates. researchgate.net

Participation in Host Immune System Recognition and Response (from a glycobiological perspective)

The immune system has evolved to recognize microbial glycans that are different from those of the host. acs.org Rare sugars, such as the 6-deoxy-l-hexoses found on bacteria, are potent antigens because they are recognized as foreign. nih.govacs.org This recognition is mediated by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors and C-type lectins, as well as by antibodies. acs.org

Since this compound is not known to be a natural component of pathogens, there is no defined role for it in direct host immune recognition. However, its potential immunogenicity can be explored using synthetic versions. Synthetic glycans and oligosaccharides are valuable tools for dissecting immune responses and developing vaccines. researchgate.net By incorporating synthetic sugars like this compound into larger glycan structures, researchers can study how specific monosaccharides and their linkages contribute to antibody binding and immune cell activation. researchgate.net This approach helps in identifying the minimal epitopes required for a protective immune response and can guide the design of synthetic carbohydrate-based vaccines against pathogens that display other, naturally occurring 6-deoxysugars on their surface.

Significance as a Structural Component of Bioactive Natural Products

While most research points to this compound as a synthetic entity, one patent reports its presence in the potent anticancer agent Datiscoside C, isolated from the plant Datisca glomerata. google.com This highlights its potential significance in natural product chemistry.

More broadly, other 6-deoxy-L-sugars are well-established components of a wide array of bioactive natural products, particularly antibiotics and antitumor agents, where the sugar moiety is often essential for biological activity. researchgate.netnih.gov For example, 6-deoxy-L-gulose is part of the antitumor antibiotic Zorbamycin, and 6-deoxy-L-talose is found in the glycopeptidolipid antigens of Mycobacterium avium. google.comresearchgate.net

The primary significance of this compound currently lies in its synthesis and use as a research tool. tandfonline.comtandfonline.com The development of enzymatic and chemical methods to produce rare sugars like this compound from more abundant starting materials, such as L-rhamnose, is an active area of research. tandfonline.comtandfonline.comnsf.govresearchgate.net These synthetic routes provide access to valuable building blocks for the construction of novel glycoconjugates and modified natural products. google.comusu.edu By incorporating this compound into known bioactive scaffolds, scientists can explore structure-activity relationships and potentially develop new therapeutic agents with improved properties. frontiersin.org

Occurrence in Macrolide Antibiotics (e.g., mycinose (B1239270) pathway intermediate)

While the L-isomer of 6-deoxy-allose is found in nature, it is the D-isomer, 6-Deoxy-d-allose, that is a recognized intermediate in the biosynthesis of the deoxysugar mycinose, a component of several important 16-membered macrolide antibiotics. oup.comasm.org This biosynthetic route, known as the mycinose pathway, is crucial for the activity of antibiotics such as tylosin, chalcomycin, mycinamicin, and dihydrochacomycin. oup.com

The biosynthesis of the mycinose precursor begins with glucose-1-phosphate and proceeds through several enzymatic steps to form a nucleotide-activated sugar, thymidine (B127349) diphosphate (B83284) (dTDP)-6-deoxy-d-allose. oup.comasm.org This process involves key enzymes like dTDP-d-glucose synthase and dTDP-d-glucose-4,6-dehydratase. oup.com The synthesis of NDP-6-deoxy-d-allose from the common intermediate NDP-4-keto-6-deoxyglucose requires a 3-epimerase and a 4-ketoreductase. asm.org

Once formed, the activated 6-deoxy-d-allose sugar is attached to the macrolactone ring by a glycosyltransferase. oup.comasm.org This attachment is a critical step and requires a primary hydroxyl group on the aglycone, which is often created by a cytochrome P450 enzyme. oup.comnih.gov Following its attachment to the macrolide core, the 6-deoxy-d-allose moiety undergoes further modifications, including methylation steps, to be converted into mycinose. asm.orgnih.govsdu.edu.cn The removal of these complex sugar moieties from the macrolactone has been shown to significantly reduce or completely abolish the antibacterial activity of the parent compounds, highlighting the essential role of sugars like 6-deoxy-d-allose in the function of these antibiotics. oup.com

Table 1: Macrolide Antibiotics Featuring the Mycinose Moiety Derived from 6-Deoxy-d-allose

| Macrolide Antibiotic | Producing Organism | Reference |

|---|---|---|

| Tylosin | Streptomyces fradiae | oup.comasm.org |

| Chalcomycin | Streptomyces bikiniensis | oup.comasm.org |

| Mycinamicin | Micromonospora griseorubida | oup.comnih.govsdu.edu.cn |

Role in Other Antimicrobial and Anticancer Agents (as a general deoxy sugar component)

Beyond the specific context of mycinose biosynthesis, this compound and other 6-deoxy sugars are integral components of a variety of natural products with antimicrobial and anticancer properties. tandfonline.comnih.gov These sugars often play a crucial role in the molecular recognition of cellular targets by the active compounds. tandfonline.com

Specifically, this compound is a constituent of the potent anticancer agent Datiscoside C, which is isolated from the plant Datisca glomerata. google.com The presence of this rare sugar is vital for the compound's biological activity. While D-allose, a related rare sugar, has shown anti-proliferative activity against several human cancer cell lines, the specific activities of many other rare aldohexoses are still under investigation. nih.gov

Other 6-deoxy-L-hexoses are also key components of biologically important molecules. google.com For instance, 6-deoxy-L-altrose is found in the lipopolysaccharides of Gram-negative pathogens like Yersinia enterocolitica, where it likely functions as an antigen. tandfonline.comgoogle.com L-quinovose (6-deoxy-L-glucose) is present in the antitumor agent Apoptolidin A, and 6-deoxy-L-gulose is part of the antitumor antibiotic Zorbamycin. google.com The structural diversity provided by these deoxy sugar units is critical for the specific biological activities of the parent molecules. nih.gov

Table 2: Examples of 6-Deoxy Sugars in Antimicrobial and Anticancer Agents

| 6-Deoxy Sugar | Parent Compound | Biological Activity | Source Organism/Origin | Reference |

|---|---|---|---|---|

| This compound | Datiscoside C | Anticancer | Datisca glomerata | google.com |

| 6-Deoxy-l-altrose | Lipopolysaccharide | Antigenic Component | Yersinia enterocolitica | tandfonline.comgoogle.com |

| 6-Deoxy-l-glucose (L-quinovose) | Apoptolidin A | Antitumor | - | google.com |

| 6-Deoxy-l-gulose | Zorbamycin | Antitumor | - | google.com |

Involvement in Intracellular Metabolic Pathways (e.g., nucleotide sugar metabolism)

The biosynthesis of 6-deoxy-allose and other deoxy sugars is deeply rooted in intracellular nucleotide sugar metabolism. wikipedia.orgkegg.jp These pathways are fundamental for creating activated sugar donors required for glycosylation reactions in the assembly of natural products like antibiotics and for the formation of cellular structures like bacterial cell walls. oup.com

6-deoxyhexoses are typically formed from common nucleoside diphosphate (NDP)-activated hexoses, such as dTDP-glucose or GDP-mannose, via a 4-keto-6-deoxy intermediate. oup.com The biosynthesis of dTDP-6-deoxy-d-allose is a well-defined module within these metabolic pathways. kegg.jpgenome.jp The process initiates with the activation of glucose-1-phosphate to dTDP-d-glucose by the enzyme dTDP-d-glucose synthase. oup.com This is followed by the conversion to dTDP-4-keto-6-deoxy-d-glucose by dTDP-d-glucose-4,6-dehydratase. oup.comasm.org

To achieve the allose stereochemistry, further enzymatic transformations are necessary. An epimerase and a reductase act on the dTDP-4-keto-6-deoxy-d-glucose intermediate to yield the final product, dTDP-6-deoxy-d-allose. asm.orgebi.ac.uk This activated sugar is then ready to be utilized by glycosyltransferases as a donor substrate for the modification of various molecules. oup.com The intricate and specific nature of these enzymatic steps highlights the controlled and essential role of nucleotide sugar metabolism in generating the diverse sugar moieties found in nature. mdpi.com

Derivatization of 6 Deoxy L Allose for Advanced Research Applications

Synthesis of Glycosylated Derivatives and Analogues

The synthesis of glycosylated derivatives and analogues of 6-deoxy-L-allose is a key area of research, aimed at producing compounds for various biological investigations. These synthetic efforts often involve the transformation of more common sugars into the rare L-configuration of 6-deoxy-allose.

One notable approach involves starting from the readily available L-rhamnose. nih.gov Through a series of chemical transformations, including the inversion of configuration at specific carbon atoms, researchers can access this compound. nih.gov For instance, the readily available 2,3-acetonide of rhamnonolactone allows for the inversion of configuration at C4 and/or C5 of rhamnose to yield 6-deoxy-D-allose (B12339117), a related diastereomer. nih.govresearchgate.net

Enzymatic methods have also proven effective. A combination of enzymes, including L-rhamnose isomerase, D-tagatose 3-epimerase, and L-ribose isomerase, can be used in a multi-step process to produce this compound from L-rhamnose. tandfonline.comresearchgate.net In one study, this enzymatic pathway yielded a production of 25.1% of this compound from the starting L-rhamnose. tandfonline.comresearchgate.net

Furthermore, chemoenzymatic strategies have been developed to create analogues for specific applications. For example, to synthesize 3-deoxy-3-fluoro-L-fucose, an activated this compound intermediate is required. whiterose.ac.uk This highlights the role of this compound as a precursor for generating other rare and modified sugars. The tetracyclic triterpene Datiscoside C, isolated from Datisca glomerata, contains a 6-deoxy-L-alloside, showcasing a naturally occurring glycosylated derivative. mdpi.com

Table 1: Synthetic Approaches to this compound and its Derivatives

| Starting Material | Method | Key Transformations | Product | Reference |

| L-Rhamnose | Chemical Synthesis | Inversion of configuration at C4 and/or C5 of rhamnonolactone derivative. | 6-Deoxy-D-allose | nih.govresearchgate.net |

| L-Rhamnose | Enzymatic Synthesis | L-rhamnose isomerase, D-tagatose 3-epimerase, L-ribose isomerase. | This compound | tandfonline.comresearchgate.net |

| Activated this compound | Chemoenzymatic Synthesis | Deoxyfluorination. | 3-Deoxy-3-fluoro-L-fucose | whiterose.ac.uk |

Development as Building Blocks for Complex Oligosaccharide and Glycoconjugate Synthesis

The utility of this compound extends to its role as a fundamental building block for constructing more complex carbohydrate structures, such as oligosaccharides and glycoconjugates. These larger molecules are vital for studying a wide range of biological processes. biosynth.comumsl.edu The synthesis of these complex structures often requires orthogonally protected rare L-sugar building blocks, which can be prepared through efficient chemical synthesis. acs.org

The transformation of L-rhamnose into all eight isomeric 6-deoxy-L-hexoses, including this compound, as stable thioglycoside building blocks has been a significant advancement. google.comacs.org This methodology involves regioselective protections, one-pot double displacements of triflates, and cascade inversions, providing facile access to these rare sugars for further glycosylation reactions. google.comacs.org

Thioglycosides are among the most widely used building blocks in glycan synthesis due to their stability and versatile activation methods. umsl.edu this compound can be converted into a thioglycoside donor, which can then be used in stereoselective glycosylation reactions to form complex glycoconjugates. google.com

The synthesis of this compound thioglycosides from L-rhamnose has been reported, providing a stable building block for the stereoselective synthesis of biologically important complex glycoconjugates and natural products. google.com These thioglycoside donors are crucial for constructing oligosaccharides containing the rare this compound unit.

Table 2: Research Findings on this compound as a Building Block

| Research Focus | Key Finding | Significance | Reference |

| Synthesis of Isomeric 6-deoxy-L-hexoses | Efficient transformation of L-rhamnose into all eight isomers as thioglycosides. | Provides access to rare sugar building blocks for complex synthesis. | google.comacs.org |

| Orthogonally Protected Building Blocks | Development of methods to produce orthogonally protected rare L-sugar building blocks. | Enables the synthesis of structurally well-defined complex glycans. | acs.org |

| Thioglycoside Donors | Synthesis of stable this compound thioglycosides. | Facilitates stereoselective glycosylation for building complex glycoconjugates. | google.com |

Exploration of Derivatives as Research Probes in Glycobiology

Derivatives of this compound are valuable as research probes in glycobiology, a field that investigates the structure, synthesis, and biological roles of sugars. targetmol.com These probes can be used to study glycan-protein interactions and to explore the functions of rare sugars in biological systems. rsc.org

While this compound itself has not been isolated from natural sources, its derivatives and other rare 6-deoxy-L-hexoses are found in bacterial glycans. acs.org This makes synthetic analogues of this compound important tools for studying host-pathogen interactions. acs.org For instance, chemoenzymatic strategies have been devised to create defined glycoconjugates containing rare L-sugars to detect sugar-binding proteins. acs.org

The development of fluorinated carbohydrate analogues, including those derived from 6-deoxy-sugars, has provided powerful probes for molecular recognition studies. rsc.org Although specific examples focusing on this compound are less common, the principles apply to the broader class of rare deoxy sugars. These probes help in understanding the intricacies of how proteins recognize and bind to specific carbohydrate structures.

Advanced Methodologies and Future Research Directions

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

The precise analysis of 6-deoxy-L-allose relies on a combination of powerful spectroscopic and chromatographic methods. These techniques are essential for confirming its structure, determining its stereochemistry, and quantifying its presence in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR are employed to elucidate the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum of carbohydrates like this compound, distinct signals can be observed for different protons. Anomeric protons typically resonate in the δH 4.4–6.0 ppm range, while protons attached to carbons with hydroxyl groups are found between δH 3.2–4.2 ppm. nih.gov The methyl protons of the 6-deoxy group appear as a characteristic doublet at approximately δH 1.2 ppm. nih.gov For the related compound, dTDP-6-deoxy-d-allose, specific proton chemical shifts have been identified, with H1 at 5.38 ppm, H2 at 3.56 ppm, H3 at 3.95 ppm, H4 at 3.25 ppm, H5 at 4.02 ppm, and the H6 methyl protons at 1.13 ppm. oup.com

¹³C NMR spectroscopy provides complementary information. The anomeric carbon of pyranoses is typically found in the δC 90–100 ppm region, while carbons bearing secondary hydroxyl groups resonate between δC 65–85 ppm. nih.gov The methyl carbon of the 6-deoxy group appears significantly upfield, around δC 15–20 ppm. nih.gov

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| Anomeric (H-1) | 4.4 - 6.0 | Anomeric (C-1) | 90 - 100 |

| Ring (H-2 to H-5) | 3.2 - 4.2 | Ring (C-2 to C-5) | 65 - 85 |

| Methyl (H-6) | ~1.2 | Methyl (C-6) | 15 - 20 |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the quantification and purification of this compound. tandfonline.com HPLC methods can be used to monitor the progress of enzymatic reactions producing this compound and to separate it from other sugars and reaction components. tandfonline.comtandfonline.com High-performance anion-exchange chromatography (HPAEC) is another powerful technique for the analysis of neutral and acidic monosaccharides, offering high resolution and sensitivity. mdpi.com For enhanced detection, HPLC systems can be coupled with mass spectrometry (MS), a technique that has been shown to increase detection sensitivity significantly compared to other methods. nih.gov

Advancements in Enzymatic Engineering for Biocatalytic Production

The scarcity of this compound in nature has driven the development of biocatalytic production methods. nih.govresearchgate.net Enzymatic engineering plays a pivotal role in creating efficient and specific pathways for its synthesis, often starting from more abundant sugars like L-rhamnose. tandfonline.comnih.govtandfonline.com

A common strategy involves a multi-enzyme cascade. For instance, this compound can be produced from L-rhamnose through a series of enzymatic conversions. nih.govtandfonline.comresearchgate.net This process often utilizes a combination of isomerases and epimerases. One reported pathway involves the initial isomerization of L-rhamnose to L-rhamnulose, followed by epimerization to 6-deoxy-L-psicose, which then serves as the substrate for the final isomerization to this compound. tandfonline.comtandfonline.comnih.govtandfonline.comresearchgate.net

Key enzymes in this process include:

L-rhamnose isomerase (L-RhI): Catalyzes the conversion of L-rhamnose to L-rhamnulose. core.ac.uk

D-tagatose 3-epimerase (DTE): Used for the epimerization of L-rhamnulose to 6-deoxy-L-psicose. researchgate.net

L-ribose isomerase (L-RI): Catalyzes the final isomerization of 6-deoxy-L-psicose to this compound. tandfonline.comnih.govtandfonline.com

Research has focused on optimizing these enzymatic reactions. This includes using immobilized enzymes or whole-cell biocatalysts (e.g., toluene-treated E. coli recombinants) to improve stability and reusability. nih.govtandfonline.com Studies have determined the equilibrium ratios for these reactions, with the conversion of 6-deoxy-L-psicose to this compound reaching a ratio of 40:60. tandfonline.comnih.govtandfonline.com Such enzymatic approaches have achieved production yields of this compound from L-rhamnose of up to 25.1%. nih.govtandfonline.com

| Starting Substrate | Intermediate(s) | Final Product | Key Enzymes | Production Yield from L-rhamnose |

| L-rhamnose | 6-deoxy-L-psicose | This compound | L-rhamnose isomerase, D-tagatose 3-epimerase, L-ribose isomerase | 25.1% nih.govtandfonline.com |

Advancements in enzyme engineering, including the discovery of novel enzymes and the application of protein engineering techniques, are expected to further enhance the efficiency and yield of this compound production. beilstein-journals.orgacs.org

Interdisciplinary Research Opportunities in Glycomedicine and Synthetic Biology

The unique structure of this compound opens up exciting possibilities for interdisciplinary research, particularly in the fields of glycomedicine and synthetic biology.

In glycomedicine , which explores the role of carbohydrates in health and disease, 6-deoxy sugars are recognized as important building blocks of various natural products with therapeutic potential, including antibiotics and anticancer agents. nih.gov While the specific biological activities of this compound are still under investigation, its structural similarity to other bioactive rare sugars suggests it could have interesting pharmacological properties. beilstein-journals.org The development of efficient synthetic routes to this compound and its derivatives is crucial for exploring these potential applications in drug discovery and development. scribd.com

In synthetic biology , 6-deoxyhexoses are being explored for their ability to act as inducers for specific gene expression systems. nih.gov For example, analogues of L-rhamnose have been screened for their ability to induce the rhaBAD promoter in E. coli. acs.org While this compound itself has not been extensively studied in this context, the investigation of related 6-deoxy sugars like 6-deoxy-L-altrose highlights the potential for these molecules to be used as tools for controlling gene expression in engineered biological systems. acs.org This could lead to the development of novel, orthogonal control systems for complex metabolic engineering and synthetic biology applications. acs.org

Unresolved Questions and Emerging Areas in this compound Research

Despite the progress made, several questions regarding this compound remain unanswered, and new areas of research are emerging.

Unresolved Questions:

Natural Occurrence: this compound has not been isolated from natural sources, and the reasons for its apparent absence in nature are not fully understood. nih.govresearchgate.net

Biological Function: The full spectrum of biological activities and potential physiological roles of this compound is largely unknown.

Optimal Production: While enzymatic methods have been developed, there is still a need for more efficient, scalable, and cost-effective production processes to make this rare sugar more accessible for research and potential applications. nih.gov

Biosynthetic Pathways: The complete biosynthetic pathways for 6-deoxy sugars are not all fully elucidated, and understanding these pathways could provide new targets for enzymatic engineering. glycoforum.gr.jp

Emerging Areas of Research:

Derivative Synthesis: The chemical and enzymatic synthesis of derivatives of this compound could lead to compounds with enhanced or novel biological activities.

Glycoconjugate Incorporation: Investigating the incorporation of this compound into glycoconjugates, such as glycoproteins and glycolipids, could reveal new functions and applications. biosynth.com

Advanced Biocatalysis: The use of metabolic engineering and one-pot multi-enzyme systems represents a promising frontier for the efficient synthesis of this compound and other rare sugars. nih.gov

Structural Biology: Determining the crystal structures of enzymes that bind or process this compound can provide insights into their mechanisms and guide protein engineering efforts for improved biocatalysts. wellcomeopenresearch.org

The continued exploration of this compound, driven by advanced analytical and synthetic methodologies, holds the promise of uncovering new scientific knowledge and enabling novel applications in medicine and biotechnology.

Q & A

Basic Questions

Q. What established synthetic routes are available for 6-Deoxy-L-allose, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves regioselective deoxygenation of L-allose precursors. Common strategies include chemical reduction (e.g., via Barton-McCombie reaction) or enzymatic approaches using deoxyhexose synthases . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are essential for structural confirmation. Polarimetry and X-ray crystallography can further validate stereochemical purity. Cross-referencing with databases like NIST Standard Reference Data ensures alignment with known physicochemical properties .

Q. What precautions are necessary to maintain the stability of this compound during experimental workflows?

- Methodological Answer : Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis . Monitor degradation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For handling, use gloveboxes with controlled humidity and avoid prolonged exposure to light. Stability assays under varying pH/temperature conditions are recommended to establish optimal storage protocols .

Q. What key physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Prioritize determining solubility (in polar vs. non-polar solvents), melting point, and hygroscopicity, as these influence reaction solvents and purification methods (e.g., recrystallization vs. column chromatography). Thermodynamic stability under oxidative conditions (e.g., via differential scanning calorimetry) is also vital for applications in redox-sensitive environments .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound derivatives for functional studies?

- Methodological Answer : To ensure regioselective deoxygenation at the C6 position, employ protecting group strategies (e.g., acetyl or benzyl groups on hydroxyls at C2, C3, and C4). Kinetic studies using isotopic labeling (e.g., ¹⁸O tracing) or computational modeling (DFT calculations) can identify reaction pathways and transition states. Validate selectivity via comparative NMR analysis of intermediates .

Q. What approaches resolve contradictory data in the analysis of this compound’s reactivity or spectral profiles?

- Methodological Answer : Discrepancies in spectral data (e.g., unexpected NMR peaks) may arise from impurities or tautomeric forms. Use orthogonal techniques:

- For purity : Combine HPLC with evaporative light scattering detection (ELSD) and mass spectrometry.

- For tautomerism : Conduct variable-temperature NMR or IR spectroscopy.

Statistical tools (e.g., principal component analysis) can isolate outlier datasets, while replication across independent labs reduces bias .

Q. How should experimental designs be optimized to investigate this compound’s role in glycoconjugate interactions?

- Methodological Answer : Use glycan microarrays or surface plasmon resonance (SPR) to screen binding affinity with lectins or antibodies. Incorporate negative controls (e.g., non-deoxy analogs) and isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolic incorporation. For functional assays, employ CRISPR-edited cell lines lacking specific glycosyltransferases to isolate this compound’s effects .

Methodological Notes

- Data Validation : Always cross-check experimental results with computational models (e.g., molecular docking for binding studies) and reference datasets (e.g., NIST) to confirm reproducibility .

- Error Mitigation : Document instrument calibration protocols and include triplicate measurements in kinetic studies to account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.